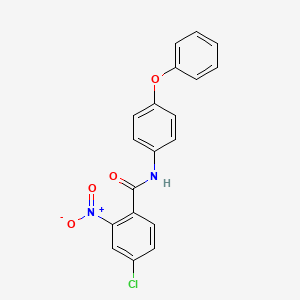
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and improve muscle growth.
Mécanisme D'action
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 works by binding to and activating PPARδ receptors, which are found in various tissues throughout the body, including skeletal muscle, adipose tissue, and liver. Activation of these receptors leads to increased expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis, which can improve energy metabolism and enhance endurance.
Biochemical and Physiological Effects:
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and increased mitochondrial biogenesis. It has also been shown to reduce inflammation and improve lipid metabolism, which may have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 in lab experiments is its ability to activate PPARδ receptors in a dose-dependent manner, allowing for precise control over the level of receptor activation. However, one limitation is that the drug has been shown to have potential toxic effects in animal studies, particularly at high doses.
Orientations Futures
Future research on 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 could focus on its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could investigate the potential long-term effects of the drug, particularly with regard to its safety and potential for toxicity. Finally, research could explore the potential for 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 to improve athletic performance and enhance muscle growth, particularly in combination with other performance-enhancing drugs.
Méthodes De Synthèse
The synthesis of 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-phenoxyaniline to form 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide. The resulting compound is then subjected to a series of chemical reactions, including reduction and acylation, to produce the final product.
Applications De Recherche Scientifique
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been extensively studied in scientific research, particularly in the fields of metabolism and exercise physiology. Studies have shown that the drug can improve endurance and increase the capacity for physical activity by activating PPARδ receptors in skeletal muscle. It has also been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders.
Propriétés
IUPAC Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-6-11-17(18(12-13)22(24)25)19(23)21-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXAHPIQVCOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B6063170.png)
![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B6063199.png)
![8-bromo-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6063207.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)
![ethyl 4-({3-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B6063256.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)